2-(but-3-en-1-yl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one
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Overview
Description
2-(but-3-en-1-yl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one is a heterocyclic compound that belongs to the pyridazinone family. Pyridazinones are known for their diverse pharmacological activities and have been widely studied for their potential therapeutic applications . This compound features a cyclopenta[c]pyridazinone core with a but-3-en-1-yl substituent, which contributes to its unique chemical properties and potential biological activities.
Preparation Methods
The synthesis of 2-(but-3-en-1-yl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
2-(but-3-en-1-yl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the but-3-en-1-yl group can be replaced by other substituents under appropriate conditions
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and anticancer agent.
Medicine: It is being investigated for its potential use in treating cardiovascular diseases and neurological disorders.
Industry: The compound is used in the development of agrochemicals and other industrial applications
Mechanism of Action
The mechanism of action of 2-(but-3-en-1-yl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one involves its interaction with specific molecular targets and pathways. For instance, pyridazinone derivatives have been found to inhibit calcium ion influx, which is required for the activation of platelet aggregation . This property makes them useful in the treatment of cardiovascular diseases. Additionally, the compound may exert its effects through other pathways, such as inhibiting specific enzymes or receptors involved in disease processes .
Comparison with Similar Compounds
2-(but-3-en-1-yl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one can be compared with other pyridazinone derivatives, such as:
Pimobendan: A benzimidazole-pyridazinone hybrid with vasodilating and inotropic properties.
Zardaverine: An anti-platelet agent with a pyridazinone core.
Emorfazone: An anti-inflammatory agent with a pyridazinone structure.
These compounds share the pyridazinone core but differ in their substituents and specific pharmacological activities, highlighting the versatility and potential of the pyridazinone scaffold in drug development .
Properties
IUPAC Name |
2-but-3-enyl-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-2-3-7-13-11(14)8-9-5-4-6-10(9)12-13/h2,8H,1,3-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUCHIOPBSYCNLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCN1C(=O)C=C2CCCC2=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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